N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative with the molecular formula C₂₃H₁₈N₂O₃ and a molecular weight of 370.408 g/mol . Its structure comprises a benzyloxy-substituted phenyl ring connected via an oxoacetamide bridge to a 1H-indol-3-yl moiety.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22(20-14-24-21-12-5-4-11-19(20)21)23(27)25-17-9-6-10-18(13-17)28-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAJTDYJPNBMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Acylation
Indole derivatives react with oxalyl chloride ($$ \text{C}2\text{O}2\text{Cl}2 $$) in anhydrous tetrahydrofuran (THF) or ethyl ether at 0–25°C. For example, tert-butyl 2-{[(1-(4-chlorobenzyl)-3-{oxo[(5-oxo-2,5-dihydro-3-furanyl)amino]acetyl}-1H-indol-4-yl)carbonyl]amino}ethylcarbamate was synthesized using 1.2 equivalents of oxalyl chloride, yielding a stable acid chloride intermediate. This method achieves completion within 3 hours, with yields exceeding 75% after purification via silica gel chromatography ($$ \text{CH}2\text{Cl}_2/\text{MeOH} $$).
Carbonyldiimidazole (CDI) Activation
Alternative activation using 1,1'-carbonyldiimidazole (CDI) in THF at room temperature is documented for sterically hindered indole derivatives. For instance, N-[2-(dimethylamino)ethyl]-3-(1H-indol-1-ylmethyl)benzamide was prepared by reacting 3-(1H-indol-1-ylmethyl)benzoic acid with CDI for 2 hours, followed by amine coupling. This approach minimizes side reactions and is ideal for acid-sensitive substrates.
Functionalization of 3-(Benzyloxy)aniline
The 3-(benzyloxy)phenyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. Key considerations include:
Benzyloxy Group Installation
3-Aminophenol is benzylated using benzyl bromide ($$ \text{PhCH}2\text{Br} $$) in dimethyl sulfoxide (DMSO) with sodium hydride ($$ \text{NaH} $$) as a base. A patent example describes the synthesis of 1-(2,4,6-trimethylbenzyl)indole by reacting indole with 2,4,6-trimethylbenzyl chloride in DMSO/NaH at 60°C for 6 hours. Adapted to 3-aminophenol, this method would yield 3-(benzyloxy)aniline with >80% efficiency after extraction ($$ \text{ethyl acetate/H}2\text{O} $$) and column purification.
Amide Bond Formation: Coupling Strategies
Acid Chloride-Amine Coupling
The 2-(1H-indol-3-yl)-2-oxoacetyl chloride intermediate reacts with 3-(benzyloxy)aniline in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C, using triethylamine ($$ \text{Et}_3\text{N} $$) as a base. A similar protocol for N-(2,5-dimethoxyphenyl)-2-(5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)-2-oxoacetamide achieved 91% yield after recrystallization.
CDI-Mediated Coupling
For improved selectivity, CDI-activated 2-(1H-indol-3-yl)-2-oxoacetic acid is treated with 3-(benzyloxy)aniline in THF at 25°C. This method, validated for N-(2,5-dimethoxyphenyl) derivatives, produces amides in 85–90% yield with minimal byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography ($$ \text{silica gel; CH}2\text{Cl}2/\text{MeOH 9:1} $$) or recrystallization ($$ \text{ethyl acetate/isopropyl ether} $$). Patent data indicate that silica gel chromatography removes unreacted aniline and indole byproducts effectively.
Spectral Data
- 1H NMR (DMSO-d6) : Expected signals include indole NH ($$ \delta $$ 11.2 ppm), benzyloxy CH2 ($$ \delta $$ 5.1 ppm), and aromatic protons ($$ \delta $$ 6.8–7.8 ppm).
- IR : Peaks at 1680 cm⁻¹ (amide C=O), 1730 cm⁻¹ (oxoacetate C=O), and 1240 cm⁻¹ (benzyl ether C-O).
Yield Optimization and Challenges
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indole acylation | Oxalyl chloride, THF, 0°C | 78 | 95 |
| Benzyloxy introduction | BnBr, NaH, DMSO, 60°C | 82 | 90 |
| Amide coupling | CDI, THF, rt | 88 | 98 |
Challenges include avoiding indole N-alkylation during benzylation and oxoacetamide hydrolysis under acidic conditions. Patent US20030158153A1 recommends using aprotic solvents (DMSO, DMF) and controlled temperatures to suppress side reactions.
Alternative Routes and Scalability
Solid-Phase Synthesis
Immobilizing 3-(benzyloxy)aniline on Wang resin enables iterative amide bond formation, though this remains unexplored for oxoacetamides.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indole or benzyloxyphenyl moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Receptor Binding and Selectivity
- Fluorinated Derivative 8 (): Exhibits high selectivity for the cannabinoid receptor CB2 (Kᵢ = 6.2 nM), attributed to fluorination at the indole subunit, which enhances lipophilicity and target engagement .
- D-24851 (): Binds microtubules at a unique site distinct from vincristine or colchicine, showing efficacy against multidrug-resistant tumors without neurotoxicity .
Antimicrobial Activity
- 8,9-Dihydrocoscinamide B (): Demonstrated antimicrobial activity against Staphylococcus aureus and ESKAPE pathogens, likely due to the ethylindole side chain enhancing membrane penetration .
Anticancer Potential
- Compound 2e (): Shows high binding affinity to MDM2-p53, a key cancer target, due to the 4-chlorophenyl and propylamide groups stabilizing hydrophobic interactions .
Key Structural-Activity Relationships (SAR)
Indole Modifications: Fluorination (e.g., Fluorinated derivative 8) enhances receptor binding (CB2 selectivity) but may reduce metabolic stability .
Phenyl Ring Substituents :
- Benzyloxy groups (target compound) provide moderate lipophilicity, balancing solubility and membrane permeability.
- 4-Fluorobenzyl () or chlorobenzyl (D-24851) groups enhance target specificity through halogen bonding .
Oxoacetamide Bridge :
- Critical for hydrogen bonding with biological targets (e.g., MDM2-p53 in 2e ) .
Biological Activity
N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, with the molecular formula and a molecular weight of 370.41 g/mol, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Antitumor Activity
Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibit significant antitumor properties. Specifically, compounds similar to this compound have demonstrated efficacy against various solid tumors, including colon and lung cancers. The mechanism is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of cell signaling pathways associated with proliferation and survival .
Neuropharmacological Effects
Recent studies have highlighted the potential of indole derivatives in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in regulating neurotransmitter levels in the brain. For instance, compounds that share structural similarities with this compound have shown promising results in inhibiting MAO-A and MAO-B activities, which are implicated in depression and Alzheimer's disease .
Inhibition Studies
In vitro studies have evaluated the inhibitory effects of various indole derivatives on cholinesterases. While some compounds did not exhibit activity against AChE, they showed significant inhibition against butyrylcholinesterase (BChE), suggesting a selective mechanism that could be leveraged for therapeutic applications in cognitive disorders .
Case Study 1: Antitumor Efficacy
A study conducted on a series of indole-based compounds demonstrated that those with a benzyloxy substitution exhibited enhanced cytotoxicity against human colon cancer cells. The study utilized both MTT assays for cell viability and flow cytometry for apoptosis detection. Results indicated that this compound led to a significant increase in apoptotic cell populations compared to controls.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress. The results showed that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells. This suggests its potential use as a protective agent in neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
- Enzyme Inhibition : It selectively inhibits MAO and BChE, enhancing neurotransmitter availability.
- Antioxidant Activity : The benzyloxy group may contribute to its ability to scavenge free radicals, reducing oxidative stress.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
